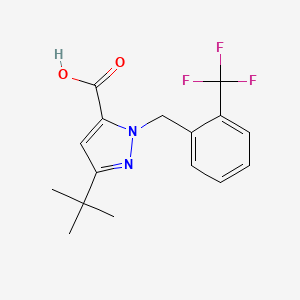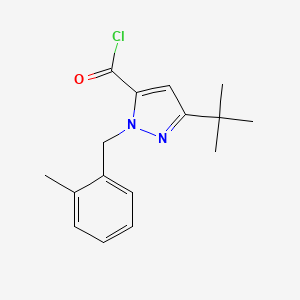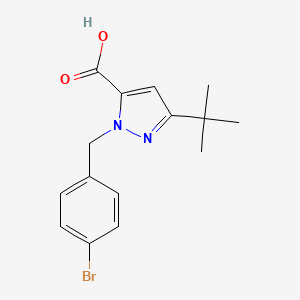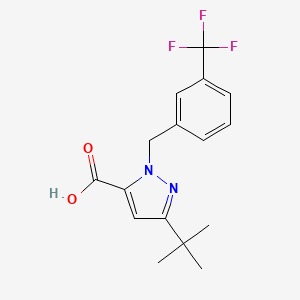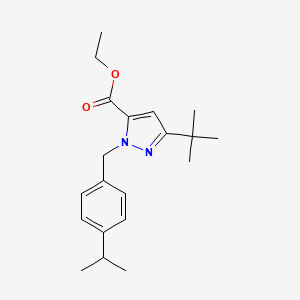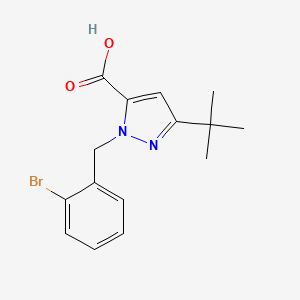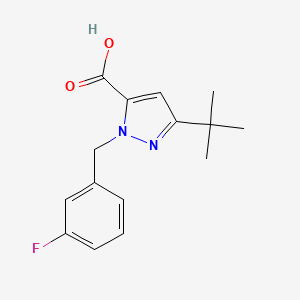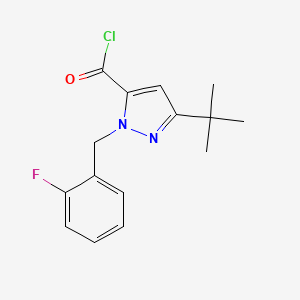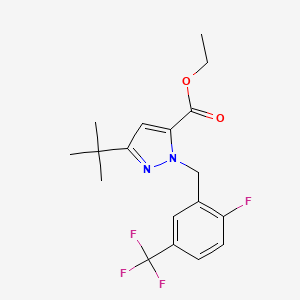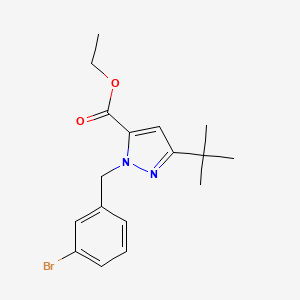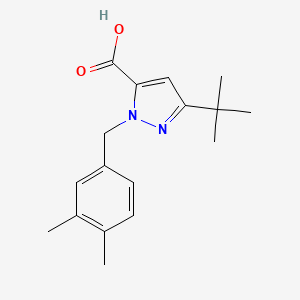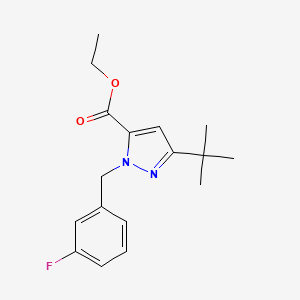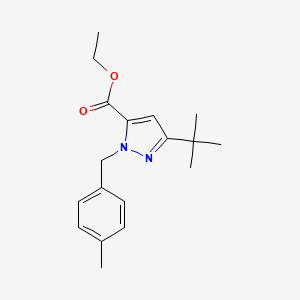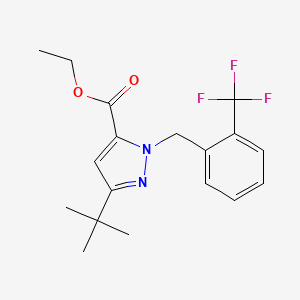![molecular formula C12H14FN3 B6288289 3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95% CAS No. 2737205-56-8](/img/structure/B6288289.png)
3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The pyrrolopyrazine scaffold is composed of a pyrrole ring and a pyrazine ring . The exact molecular structure of “3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%” would require more specific information or analysis.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives can vary widely depending on the specific compound and conditions. Some general reactions include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%” would depend on its specific molecular structure. Pyrrolopyrazine derivatives, in general, are nitrogen-containing heterocyclic compounds .Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit trks , which play a crucial role in several signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Pharmacokinetics
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact their bioavailability.
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit the proliferation of certain cell lines .
Action Environment
The stability and efficacy of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,3a,4,5,6,7-hexahydropyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-10-3-1-2-9(6-10)11-7-15-16-5-4-14-8-12(11)16/h1-3,6-7,12,14-15H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKARPMUVLDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=CN2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
